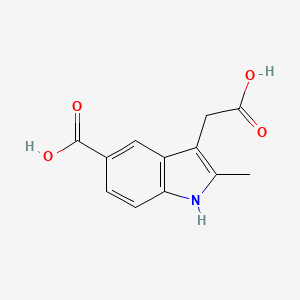
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.
Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a strong base like potassium carbonate.
Carboxylation: The carboxylic acid group at the 5-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxymethyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The indole ring can interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group.
Indole-3-butyric acid: Another plant hormone with a butyric acid group instead of a carboxymethyl group.
Indole-3-propionic acid: Contains a propionic acid group and is known for its antioxidant properties.
Uniqueness: 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both a carboxymethyl group and a carboxylic acid group on the indole ring, which provides it with distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Properties
IUPAC Name |
3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8(5-11(14)15)9-4-7(12(16)17)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDFYPLSWRHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2568637.png)
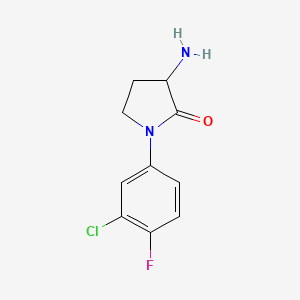
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
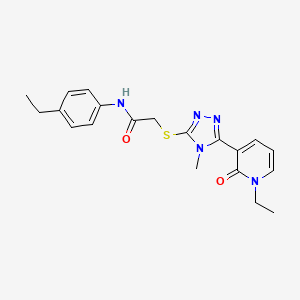
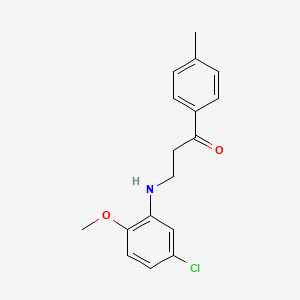
![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)
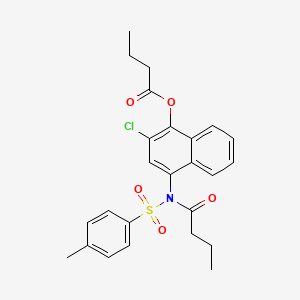
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)
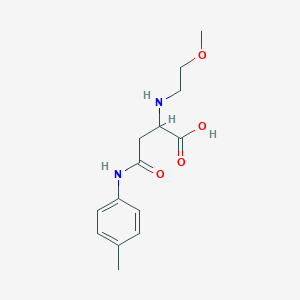
![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

